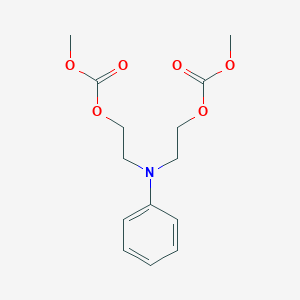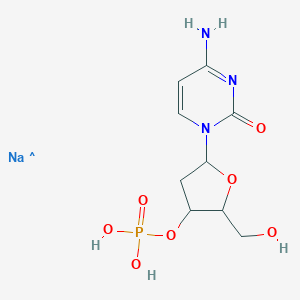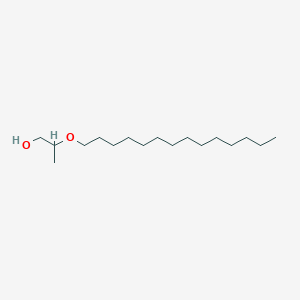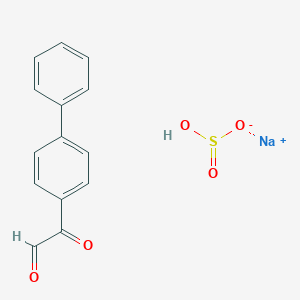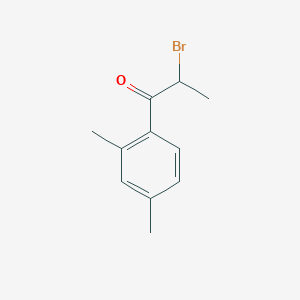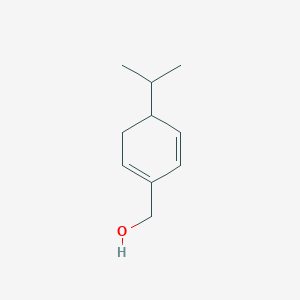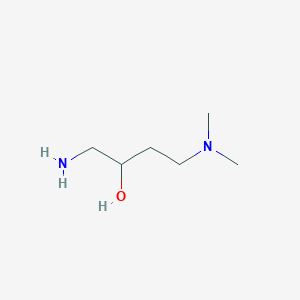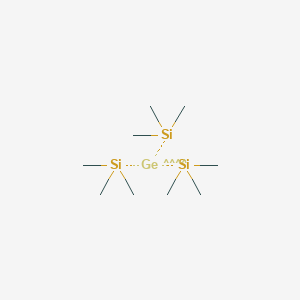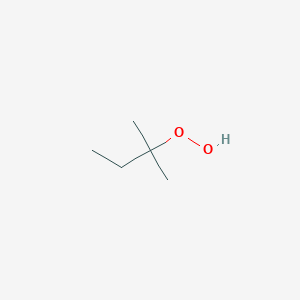
Hidroperóxido de terc-amilo
Descripción general
Descripción
tert-Amyl hydroperoxide: is an organic peroxide with the molecular formula C5H12O2 . It is a colorless liquid that is widely used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis. The compound is known for its stability and effectiveness in various chemical processes.
Aplicaciones Científicas De Investigación
Chemistry: tert-Amyl hydroperoxide is extensively used in organic synthesis as an oxidizing agent. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, tert-Amyl hydroperoxide is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to induce oxidative damage in cells, helping researchers understand the mechanisms of oxidative stress-related diseases.
Medicine: tert-Amyl hydroperoxide is used in the development of certain pharmaceuticals, particularly those that require oxidation steps in their synthesis. It is also used in the formulation of some antiseptic and disinfectant products.
Industry: In the industrial sector, tert-Amyl hydroperoxide is used as a polymerization initiator in the production of various plastics and resins. It is also employed in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
tert-Amyl hydroperoxide (TAHP) is primarily used as a polymerization initiator . Its primary targets are unsaturated compounds such as (meth)acrylates and styrene . The t-amyl radical, which is generated from TAHP, is very efficient, leading to improved monomer conversion .
Mode of Action
TAHP acts as an organic peroxide , which can easily form radicals by decaying of the O-O bond, induced by heat or by UV-radiation . This qualifies TAHP for a controllable trigger of the reaction and thus as an initiator for the free-radical polymerization . The t-amyl radical generated from TAHP interacts with its targets (unsaturated compounds) to initiate the polymerization process .
Biochemical Pathways
The primary biochemical pathway affected by TAHP is the free-radical polymerization of unsaturated compounds . The t-amyl radical generated from TAHP initiates the polymerization process, leading to the formation of polymers .
Result of Action
The primary result of TAHP’s action is the polymerization of unsaturated compounds . This leads to the formation of polymers, which have a wide range of applications in various industries . The t-amyl radical generated from TAHP is very efficient, leading to improved monomer conversion and narrower polydispersity .
Action Environment
The action of TAHP can be influenced by environmental factors such as temperature and UV radiation . TAHP is sensitive to heat and can decompose to form radicals, which can initiate the polymerization process . Therefore, the reaction conditions (e.g., temperature, UV radiation) need to be carefully controlled to ensure the efficient and safe use of TAHP .
Safety and Hazards
TAHP is a strong oxidizer and can react violently with many substances, easily catching fire and producing decomposition gases . It should be stored in a cool, dry, and well-ventilated place . Avoid contact with skin, eyes, and respiratory tract . Wear protective eyewear, gloves, and respiratory protective devices when handling . TAHP is flammable and heating may cause a fire . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, is suspected of causing genetic defects, is suspected of causing cancer, and is toxic in contact with skin or if inhaled .
Direcciones Futuras
TAHP has the highest active oxygen content of any tertiary-amyl initiator, and is water soluble making it a good choice for water-borne acrylics synthesis . The t-amyl radical is also very efficient, leading to improved monomer conversion and narrower polydispersity . This suggests that TAHP could have potential future applications in the synthesis of water-borne acrylics and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Amyl hydroperoxide can be synthesized through the auto-oxidation of tert-amyl alcohol in the presence of oxygen. The reaction is typically carried out at elevated temperatures and may require the use of a catalyst to enhance the reaction rate. The general reaction is as follows: [ \text{tert-Amyl alcohol} + \text{O}_2 \rightarrow \text{tert-Amyl hydroperoxide} ]
Industrial Production Methods: In industrial settings, tert-Amyl hydroperoxide is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled oxidation of tert-amyl alcohol with oxygen or air, often in the presence of a metal catalyst such as cobalt or manganese to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: tert-Amyl hydroperoxide primarily undergoes oxidation reactions due to the presence of the hydroperoxide functional group. It can also participate in radical-initiated polymerization reactions.
Common Reagents and Conditions:
Oxidation Reactions: tert-Amyl hydroperoxide is used as an oxidizing agent in the presence of catalysts such as molybdenum or vanadium compounds. These reactions typically occur under mild conditions and can convert alcohols to ketones or aldehydes.
Polymerization Reactions: As a radical initiator, tert-Amyl hydroperoxide is used in the polymerization of monomers such as styrene and acrylates. The reactions are usually carried out at elevated temperatures to generate free radicals that initiate the polymerization process.
Major Products Formed:
Oxidation Reactions: The major products include ketones, aldehydes, and carboxylic acids, depending on the substrate and reaction conditions.
Polymerization Reactions: The major products are polymers such as polystyrene and polyacrylates.
Comparación Con Compuestos Similares
tert-Butyl hydroperoxide: Similar to tert-Amyl hydroperoxide, tert-Butyl hydroperoxide is used as an oxidizing agent and radical initiator. tert-Amyl hydroperoxide is often preferred due to its higher stability and effectiveness in certain reactions.
Cumene hydroperoxide: Another hydroperoxide used in oxidation reactions and polymerization processes. It is less commonly used compared to tert-Amyl hydroperoxide due to its lower reactivity.
Uniqueness: tert-Amyl hydroperoxide is unique in its balance of stability and reactivity, making it a versatile compound in both laboratory and industrial applications. Its ability to generate free radicals efficiently under mild conditions sets it apart from other hydroperoxides.
Propiedades
IUPAC Name |
2-hydroperoxy-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXANEMIFVRKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029256 | |
| Record name | 1,1-Dimethylpropyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hydroperoxide, 1,1-dimethylpropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3425-61-4 | |
| Record name | tert-Amyl hydroperoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amylhydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroperoxide, 1,1-dimethylpropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethylpropyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-pentyl hydroperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-AMYL HYDROPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DSG8F2WBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of tert-amyl hydroperoxide in the context of the provided research?
A1: The research primarily focuses on tert-amyl hydroperoxide (TAHP) as an oxidant in the oxidative desulfurization (ODS) of fuels. [, , , , ] It acts as an alternative to hydrogen peroxide in these reactions.
Q2: How does TAHP compare to other oxidants in terms of its oxidative desulfurization activity?
A2: Studies comparing TAHP to other alkyl hydroperoxides, like tert-butyl hydroperoxide (TBHP) and cyclohexanone peroxide (CYHPO), in the ODS of dibenzothiophene found the reactivity order to be CYHPO > TAHP > TBHP. [] This order is the reverse of their peroxy oxygen electronic density, suggesting that factors beyond electron density influence the reaction.
Q3: What types of catalysts are employed in conjunction with TAHP for oxidative desulfurization?
A3: Various catalysts have been explored for TAHP-mediated ODS, including molybdenum oxide supported on macroporous polyacrylic cationic exchange resin D113, [] as well as organic acid catalysts, heteropoly acid catalysts, ampiprotic catalysts, and molecular sieve catalysts. []
Q4: Beyond fuel desulfurization, what other reactions utilize TAHP?
A4: TAHP is utilized in the epoxidation of olefins, such as butadiene. [] This reaction is typically catalyzed by molybdenum compounds like molybdenyl propylene glycolate. [] It's also used in the epoxidation of 3-methylbut-1-ene to its corresponding oxide and diol. []
Q5: How does the presence of an alcohol influence TAHP-mediated epoxidation reactions?
A5: Alcohols exhibit a complex influence on TAHP epoxidation. While they can inhibit the epoxidation rate, they can also increase the proportion of the active catalyst in solution. [] This highlights the importance of considering catalyst state changes when modeling these processes.
Q6: Can TAHP oxidize metal complexes?
A6: Yes, research shows that TAHP can oxidize nickel(II) complexes, specifically NiL2+ (L = 1,4,8,11-tetraazacyclotetradecane), to their NiL3+ counterparts in acidic aqueous solutions. [] The reaction yield is influenced by factors like reactant concentrations and the presence of oxygen. []
Q7: Does the structure of the alkyl hydroperoxide affect its reactivity with metal complexes?
A7: Yes, studies comparing TAHP with tert-butyl hydroperoxide (TBHP) in reactions with nickel(II) complexes and vanadium(IV) show distinct reactivity patterns. [, ] For example, bromide ions alter the stoichiometry and products of the TBHP reaction but not the TAHP reaction. [] These differences are attributed to the relative reactivities of the intermediate alkoxyl radicals generated from each hydroperoxide. [, ]
Q8: Are there specific structural features in organic peroxides that influence their reactivity?
A8: Yes, research indicates that the ease of oxygen-oxygen heterolysis in peroxides is influenced by the polarization of the O-O bond and the migratory aptitudes of α-substituents. [] Alkyl-oxygen heterolysis, on the other hand, is promoted by electron-releasing groups on the peroxide molecule. []
Q9: How is TAHP synthesized?
A9: One method for TAHP production involves the liquid-phase oxidation of isopentane. [] Mathematical models have been developed to optimize this process and determine optimal conditions for TAHP synthesis. []
Q10: How is TAHP used in the synthesis of other compounds?
A10: TAHP reacts with azoacids in the presence of carbonyldiimidazole (CDI) to produce asymmetrical azo-perester derivatives. [, , ] These reactions highlight the versatility of TAHP as a reagent in organic synthesis.
Q11: Are there any studies on the stability and formulation of TAHP?
A11: While the provided abstracts don't delve into specific stability or formulation details for TAHP, they emphasize its use as a reagent in various chemical reactions. [1-14] This suggests that maintaining its stability, likely at lower temperatures, is crucial for its successful application.
Q12: Are there any known analytical techniques for quantifying or characterizing TAHP?
A12: While specific analytical techniques aren't detailed in the abstracts, they highlight the importance of monitoring reaction progress and characterizing products. [1-14] Common techniques for analyzing peroxides like TAHP could include titration, gas chromatography, and various spectroscopic methods.
Q13: What are the environmental concerns regarding TAHP?
A13: Although not directly addressed in the provided research, being an organic peroxide, TAHP likely requires careful handling and disposal due to its potential environmental impact. [1-14] Further research might focus on mitigating any negative ecological effects associated with TAHP use.
Q14: Are there any alternative compounds or strategies being explored to potentially replace TAHP in its applications?
A14: The research highlights the exploration of other oxidants, like TBHP and CYHPO, as potential alternatives to TAHP in ODS reactions. [] This suggests ongoing efforts to identify more efficient, cost-effective, or environmentally friendly options.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate](/img/structure/B34648.png)
![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
